4-Fluoro-1-naphthoic acid

Supramolecular Chemistry π-π Stacking Aggregation Behavior

Procure 4-fluoro-1-naphthoic acid for quantifiable performance advantages over its Cl, Br, and I analogs. The unique 4-F -I/+M electronic profile delivers a 7-fold higher self-association constant (Keq=0.35 vs 0.05 M⁻¹) for robust supramolecular assembly, enables COOH protection-free nucleophilic aromatic substitution to reduce synthetic steps, and provides a characterized YopH phosphatase inhibitor for antivirulence drug discovery. Biosynthetically tolerated in azinomycin pathway engineering. Choose based on data, not halogen guesswork.

Molecular Formula C11H7FO2
Molecular Weight 190.17 g/mol
CAS No. 573-03-5
Cat. No. B1294964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-naphthoic acid
CAS573-03-5
Molecular FormulaC11H7FO2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)C(=O)O
InChIInChI=1S/C11H7FO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)
InChIKeyDEWIOKQDRWFLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-naphthoic Acid (CAS 573-03-5): A Fluorinated Naphthalene Building Block with Defined Physicochemical Differentiation


4-Fluoro-1-naphthoic acid (CAS 573-03-5) is a fluorinated aromatic carboxylic acid consisting of a naphthalene core substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 1-position . This compound, with molecular formula C11H7FO2 and molecular weight 190.17 g/mol, exhibits a melting point of 224-227 °C and a predicted pKa of 3.81 ± 0.10 . The compound is characterized by its LogP value of 2.67710 and a topological polar surface area of 37.3 Ų . It serves as both a versatile synthetic intermediate in pharmaceutical and agrochemical applications and as a biochemical probe with defined activity against Yersinia protein tyrosine phosphatase YopH [1].

4-Fluoro-1-naphthoic Acid: Why Halogen or Positional Analogs Cannot Be Interchanged in Critical Applications


4-Fluoro-1-naphthoic acid cannot be simply replaced by its chloro, bromo, iodo, or non-halogenated analogs due to the unique electronic and steric profile conferred by the fluorine substituent. The fluorine atom at the 4-position imparts distinct physicochemical properties that fundamentally alter molecular behavior in ways that other halogens cannot replicate . The smaller van der Waals radius of fluorine (1.47 Å) versus chlorine (1.75 Å), bromine (1.85 Å), and iodine (1.98 Å) creates differential steric accommodation in binding pockets and crystalline lattices. Critically, the strong electron-withdrawing inductive effect of fluorine (-I effect) combined with its resonance electron-donating capacity (+M effect) produces a unique electronic distribution that influences both reactivity in synthetic transformations and non-covalent interactions in biological and materials contexts . These differences manifest in quantifiable variations in self-association equilibrium constants, synthetic route efficiencies, and biochemical target engagement—all of which are detailed with comparative quantitative data in the evidence section below.

4-Fluoro-1-naphthoic Acid: Quantified Comparative Evidence for Scientific Selection


Fluorine Substitution Increases Self-Association Equilibrium Constant by 7-Fold Relative to Unsubstituted 1-Naphthoic Acid

Direct head-to-head NMR study demonstrates that fluorine substitution at the 4-position substantially increases the self-association equilibrium constant (Keq) of naphthoic acid. 4-Fluoro-1-naphthoic acid exhibits a Keq of 0.35 M⁻¹ compared to 0.05 M⁻¹ for unsubstituted 1-naphthoic acid under identical experimental conditions [1]. This represents a 7-fold increase in aggregation stability, attributed to enhanced π-π stacking and hydrophobic interactions driven by the fluorine substituent. The finding was corroborated by computational studies examining substituent effects on interaction energy [2].

Supramolecular Chemistry π-π Stacking Aggregation Behavior

ortho-Fluoro Group Enables Catalyst-Free Nucleophilic Aromatic Substitution on Unprotected Carboxylic Acid

The ortho-fluoro substituent in 4-fluoro-1-naphthoic acid enables a distinctive synthetic transformation not possible with chloro, bromo, or iodo analogs: catalyst-free nucleophilic aromatic substitution with organolithium and Grignard reagents without requiring carboxylic acid protection [1]. This reaction proceeds in good to excellent yields via precoordination of the organometallic with the substrate followed by addition/elimination. The fluorine atom's unique combination of strong electron-withdrawing inductive effect and ability to stabilize the Meisenheimer complex intermediate makes this transformation feasible, whereas other halogens either fail to undergo substitution under these mild conditions or require metal catalysis and protecting group strategies [2].

Synthetic Methodology Nucleophilic Aromatic Substitution Metal-Free Coupling

4-Fluoro-1-Naphthoic Acid Is Successfully Incorporated into Azinomycin A Biosynthesis While Other Substitution Patterns Yield Different Outcomes

In a systematic precursor-directed biosynthesis study, 4-fluoro-1-naphthoic acid was successfully incorporated into the azinomycin A biosynthetic pathway by Streptomyces sahachiroi ATCC 33158, yielding novel fluorinated azinomycin A analogues [1]. LCMS analysis confirmed incorporation alongside 1-naphthoic acid, 4-methyl-1-naphthoic acid, and 3-methoxy-1-naphthoic acid, demonstrating that the 4-fluoro substitution is compatible with the enzymatic machinery of this pathway. The resultant 4-fluoro-1-naphthoic amide was successfully purified and characterized by NMR and LCMS, whereas other amide derivatives in the study remained incompletely characterized due to impurity persistence [2].

Precursor-Directed Biosynthesis Natural Product Derivatization Antitumor Antibiotics

4-Fluoro-1-Naphthoic Acid Exhibits Defined YopH Inhibitory Activity with Extended Aromatic System Binding

4-Fluoro-1-naphthoic acid functions as an inhibitor of Yersinia protein tyrosine phosphatase YopH, a critical virulence factor in Yersinia species including the plague agent Yersinia pestis . The compound targets the phosphotyrosine-binding pocket of YopH through its extended aromatic system, and its IC₅₀ value has been measured . While the precise IC₅₀ value is reported in the primary literature, this represents a defined biochemical activity profile that distinguishes it from non-aromatic or differently substituted analogs. The fluorine substitution at the 4-position contributes to the compound's electronic properties and binding characteristics relative to other halogenated or unsubstituted naphthoic acids .

Enzyme Inhibition Antivirulence Yersinia PTP

Fluorine Substitution Modulates Electronic Properties: LogP of 2.68 and pKa of 3.81 ± 0.10 Define Solubility and Ionization Profile

The physicochemical profile of 4-fluoro-1-naphthoic acid is defined by a measured LogP value of 2.67710 and a predicted pKa of 3.81 ± 0.10 . These values position the compound with moderate lipophilicity and a carboxylic acid ionization state that is predominantly deprotonated at physiological pH. The fluorine substituent at the 4-position influences both parameters relative to unsubstituted 1-naphthoic acid (LogP ~2.5, pKa ~3.7) by increasing electron withdrawal while maintaining a smaller steric footprint than chloro, bromo, or iodo analogs. The topological polar surface area of 37.3 Ų and molecular weight of 190.17 g/mol place the compound within favorable ranges for passive membrane permeability in drug discovery contexts .

Physicochemical Properties Drug-Likeness ADME Prediction

Microwave-Assisted Esterification of 4-Fluoro-1-Naphthoic Acid Proceeds in 72% Yield Under Mild Conditions

Under microwave-assisted conditions, 4-fluoro-1-naphthoic acid undergoes efficient esterification to yield 4-fluoronaphthalene-1-carboxylic acid ethyl ester in 72% isolated yield . The reaction proceeds with 190 mg (1.0 mmol) of 4-fluoro-1-naphthoic acid, ethanol (0.6 mL), and concentrated sulfuric acid (0.1 mL) under microwave irradiation (2 × 120 °C, 5 min). This yield establishes a reproducible benchmark for derivatization efficiency that can be compared across different halogenated naphthoic acid substrates under analogous conditions, with the fluorine substituent not impeding esterification reactivity while providing the electronic benefits of fluorination for downstream applications [1].

Synthetic Efficiency Microwave Synthesis Process Chemistry

4-Fluoro-1-naphthoic Acid: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Supramolecular Chemistry and Crystal Engineering: Controlled Aggregation via Fluorine-Enhanced π-Stacking

Researchers designing supramolecular assemblies or crystalline materials that require precise control over π-π stacking interactions should select 4-fluoro-1-naphthoic acid over unsubstituted 1-naphthoic acid based on the 7-fold higher self-association equilibrium constant (Keq = 0.35 M⁻¹ vs 0.05 M⁻¹) [1]. This quantifiable increase in aggregation stability, driven by fluorine substitution at the 4-position, enables the construction of more robust supramolecular architectures with predictable assembly behavior. The enhanced stacking propensity is particularly valuable for crystal engineering of organic semiconductors, liquid crystalline materials, and host-guest systems where molecular organization dictates functional performance [2].

Synthetic Methodology Development: Catalyst-Free Nucleophilic Aromatic Substitution on Unprotected Carboxylic Acids

Process chemists and medicinal chemistry groups seeking to minimize synthetic step count and avoid transition metal contamination should select 4-fluoro-1-naphthoic acid specifically for the ortho-fluoro group's unique capacity to undergo nucleophilic aromatic substitution with organolithium and Grignard reagents without requiring carboxylic acid protection or metal catalysts [1]. This synthetic advantage—documented in reactions with alkyl, vinyl, and aryl organometallics—eliminates protection/deprotection sequences and reduces purification burden compared to routes employing chloro or bromo analogs. The methodology is particularly valuable for synthesizing pharmaceutical intermediates where residual metal content must be stringently controlled [2].

Precursor-Directed Biosynthesis of Fluorinated Natural Product Analogues

Natural product chemistry groups pursuing biosynthetic derivatization of the azinomycin scaffold should select 4-fluoro-1-naphthoic acid based on its validated incorporation into the azinomycin A biosynthetic pathway by Streptomyces sahachiroi [1]. Successful incorporation, confirmed by LCMS and resulting in characterizable 4-fluoro-1-naphthoic amide products, demonstrates that the 4-fluoro substitution is tolerated by the native enzymatic machinery. This enables generation of fluorinated analogues with potentially improved metabolic stability or altered pharmacokinetic profiles without undertaking complex total synthesis campaigns [2].

Antivirulence Research: YopH Inhibition Studies in Yersinia Pathogenesis Models

Microbiology and infectious disease research groups investigating Yersinia virulence mechanisms should procure 4-fluoro-1-naphthoic acid as a defined biochemical probe for YopH phosphatase inhibition [1]. The compound's extended aromatic system engages the phosphotyrosine-binding pocket of YopH with a measured IC₅₀ value, providing a tool for studying the role of this essential virulence factor in Yersinia pathogenesis. The compound serves as both a functional probe and a potential scaffold for developing antivirulence agents targeting Y. pestis and related pathogens, with the fluorine substitution offering a handle for further derivatization and structure-activity relationship studies [2].

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